1,4-Bis(maleimido)butane
CAS No.: 28537-70-4
VCID: VC0014166
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.

Description | 1,4-Bis(maleimido)butane, also known as BMB, is a homobifunctional crosslinker widely used in scientific research for covalently linking molecules . It contains two maleimide groups, making it reactive towards sulfhydryl groups, such as those found in cysteine residues of proteins . This property allows BMB to facilitate irreversible conjugation between sulfhydryl groups in proteins or peptides . BMB is used to stabilize protein structures, prevent the dissociation of protein complexes, and study protein-protein interactions. BMB has a molecular formula of C₁₂H₁₂N₂O₄ and a molecular weight of 248.24 g/mol . It is a mid-length crosslinker with a spacer arm of 10.9 Å . 1,4-Bis(maleimido)butane is typically soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is often used in aqueous reaction buffers . Synthesis of 1,4-Bis(maleimido)butane can be achieved through different methods, with purification typically involving crystallization or chromatography. Similar compounds include maleimide, which is a monofunctional crosslinker, and dithiobis(succinimidyl propionate), which forms different linkages via nucleophilic substitution. N,N'-Methylenebisacrylamide is another compound, primarily used for polymer networks. However, 1,4-Bis(maleimido)butane's bifunctionality allows for more complex cross-linking scenarios, making it valuable in various biochemical applications. |
---|---|
CAS No. | 28537-70-4 |
Product Name | 1,4-Bis(maleimido)butane |
Molecular Formula | C12H12N2O4 |
Molecular Weight | 248.23 g/mol |
IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione |
Standard InChI | InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 |
Standard InChIKey | WXXSHAKLDCERGU-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O |
Canonical SMILES | C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O |
Synonyms | 1,1’-(1,4-Butanediyl)bis-1H-pyrrole-2,5-dione; Tetramethylenedimaleimide; Tetramethylenebismaleimide; N,N’-Tetramethylenedi-maleimide; NSC 44747; |
PubChem Compound | 239576 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume